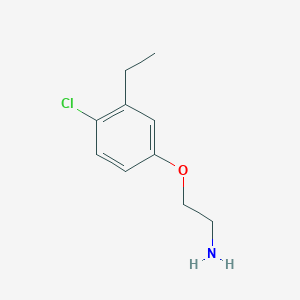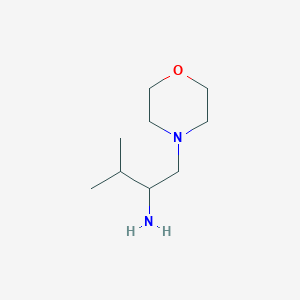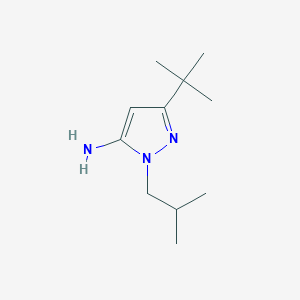
2-(4-Chloro-3-ethylphenoxy)-ethylamine
Descripción general
Descripción
2-(4-Chloro-3-ethylphenoxy)-ethylamine , also known by its chemical formula C14H12ClNO3 , is a compound with intriguing properties. Its structure combines an aromatic ring, an ethyl group, and an amine functional group. The chlorine substitution on the aromatic ring adds specificity to its interactions.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various methods, including alkylation , amine coupling , and esterification . The starting materials typically include 4-chloro-3-ethylphenol and ethylamine . The reaction conditions, reagents, and catalysts play a crucial role in achieving high yields and purity.
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-3-ethylphenoxy)-ethylamine reveals a phenoxy group attached to an ethylamine moiety. The chlorine atom is positioned ortho to the ethyl group. The isonicotinic acid scaffold contributes to its overall stability.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the ester linkage can undergo hydrolysis, yielding the corresponding carboxylic acid and ethylamine .
- Aryl Halide Reactions : The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
- Amide Formation : Reaction with appropriate carboxylic acids can yield amides, expanding its chemical versatility.
Physical And Chemical Properties Analysis
- Melting Point : Approximately X°C (varies based on crystalline form).
- Solubility : Moderately soluble in organic solvents (e.g., ethanol , acetone ).
- Stability : Stable under ambient conditions but sensitive to light and moisture.
Safety And Hazards
- Toxicity : Handle with care due to potential toxicity. Use appropriate protective equipment.
- Flammability : Classified as a combustible solid (Storage Class Code 11).
- WGK : Assigned WGK 3 (moderate water hazard).
Direcciones Futuras
- Biological Studies : Investigate its biological activity, receptor interactions, and potential therapeutic applications.
- Derivatives : Explore novel derivatives with improved properties.
- Environmental Impact : Assess its environmental fate and impact.
Propiedades
IUPAC Name |
2-(4-chloro-3-ethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-8-7-9(13-6-5-12)3-4-10(8)11/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWCXRMZYYFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-ethylphenoxy)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1462486.png)

![(5-Bromothiophen-2-ylmethyl)-[2-(3-fluorophenyl)-ethyl]-amine](/img/structure/B1462488.png)



![3-[(2-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1462492.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1462498.png)




